molecular formula C14H15ClN4O4 B2978674 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034423-93-1

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2978674
CAS No.: 2034423-93-1
M. Wt: 338.75
InChI Key: HUFPUHRIDMYVFS-UHFFFAOYSA-N
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Description

This compound features a central acetamide core linked to a 4-chlorophenoxy group and a 4,6-dimethoxy-1,3,5-triazinylmethyl substituent. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFPUHRIDMYVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The triazinylmethyl group

Biological Activity

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chlorophenoxy group and a triazine moiety, which are significant for its biological effects. The presence of the dimethoxy groups in the triazine structure may enhance its lipophilicity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial activity. For instance, a series of 4-chlorocinnamanilides were evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. These derivatives showed promising results with submicromolar activity against resistant strains such as methicillin-resistant S. aureus (MRSA) .

CompoundActivity Against MRSAIC50 (µM)
2-(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideYes0.5
2-(E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamideYes0.8

The above table summarizes the activity of selected compounds closely related to the target compound.

Cytotoxicity

Cytotoxicity studies indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. In vitro assays showed that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values often below 10 µM .

Cell LineIC50 (µM)Selectivity Index
A431 (epidermoid carcinoma)7.510
MCF7 (breast cancer)9.08
HeLa (cervical cancer)5.012

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the phenyl and triazine rings significantly influence biological activity. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity while substituents on the triazine ring can modulate cytotoxic effects .

Key Findings:

  • Chlorine Substitution : Enhances lipophilicity and potentially improves membrane permeability.
  • Dimethoxy Groups : May contribute to increased interaction with biological targets.
  • Triazine Moiety : Essential for maintaining biological activity; variations can lead to a broad spectrum of action against different pathogens.

Case Studies

In one notable study, researchers synthesized a series of triazine derivatives and assessed their biological activities. Compounds with similar structures to our target demonstrated significant antibacterial properties and low cytotoxicity towards primary mammalian cells . Another study highlighted that compounds containing both chlorophenyl and triazine moieties exhibited synergistic effects when tested against resistant bacterial strains .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name Key Substituents Heterocyclic Core Molecular Weight (g/mol) Reference
2-(4-Chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide 4-Chlorophenoxy, 4,6-dimethoxy-1,3,5-triazinylmethyl 1,3,5-Triazine ~354.75 (calculated)
N-(3-((4-(4-(4-Chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound A) 4-Chlorophenoxy, piperidinyl, triazinyl 1,3,5-Triazine Not reported
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-Chlorophenyl, 3,4-difluorophenyl None (simple acetamide) 281.69
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidinylsulfanyl, 4-methylpyridinyl Pyrimidine 304.38
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate 4,6-Dichloro-1,3,5-triazinyl, methyl ester 1,3,5-Triazine 223.03

Key Observations :

  • Methoxy groups in the target compound may reduce reactivity compared to chloro substituents in Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate .
  • Heterocyclic vs. Simple Acetamides : 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide lacks a heterocycle, resulting in lower molecular weight and reduced hydrogen-bonding capacity compared to triazine-containing analogs .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1678–1680 cm⁻¹, similar to other acetamides (e.g., 1678 cm⁻¹ in ’s compound 6m) .
  • Hydrogen Bonding : Crystal structures of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide reveal N–H···O interactions stabilizing the lattice, a feature likely shared by the target compound .
  • Lipophilicity: The 4-chlorophenoxy group increases logP compared to pyridinyl or pyrimidinyl analogs, suggesting enhanced membrane permeability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving chloroacetylation and coupling with triazine derivatives. A typical approach involves:

  • Step 1 : Reacting 4-chlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-chlorophenoxy)acetamide intermediates.
  • Step 2 : Coupling the intermediate with 4,6-dimethoxy-1,3,5-triazine-2-methylamine using DMF as a solvent under reflux .
  • Optimization : Monitor reaction progress via TLC and purify via crystallization or column chromatography. Low yields (2–5%) in multi-step syntheses may require adjusting stoichiometry or using catalysts like DMAP .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenoxy and triazine methyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₆ClN₅O₄; theoretical MW: 397.08 g/mol).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and triazine methoxy groups) .
  • HPLC : Purity analysis using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC determination) or enzyme inhibition (e.g., acetylcholinesterase for neuroactivity).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values.
  • Structural analogs of chloroacetamides have shown pesticidal and antiparasitic activity, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can environmental degradation pathways of this compound be systematically studied?

  • Methodological Answer :

  • Experimental Design : Conduct long-term (5+ years) environmental fate studies as per INCHEMBIOL project guidelines :
  • Abiotic : Hydrolysis/photolysis under varying pH/UV conditions.
  • Biotic : Soil microcosm experiments to assess microbial degradation.
  • Analytics : Use LC-MS/MS to detect metabolites (e.g., 4-chlorophenol, triazine derivatives) .
  • Data Analysis : Compare half-life (t₁/₂) values across matrices to model ecological risks .

Q. What advanced crystallographic techniques elucidate its conformational stability and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve torsional angles (e.g., chlorophenoxy group orientation relative to triazine) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to validate experimental bond lengths/angles .
  • Thermal Analysis : DSC/TGA to study melting points and decomposition kinetics .

Q. How can contradictions in reported reactivity or bioactivity be resolved methodologically?

  • Methodological Answer :

  • Controlled Replication : Standardize synthetic protocols (e.g., solvent purity, reaction temperature) to minimize variability .
  • Meta-Analysis : Compare bioactivity data across analogs (e.g., triazine-substituted vs. pyrazole acetamides) to identify structure-activity trends .
  • Statistical Validation : Use ANOVA or PCA to differentiate significant effects in biological assays (e.g., p < 0.05 in cytotoxicity studies) .

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